Naltrexone 3-acetate
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Overview
Description
Naltrexone 3-acetate is a derivative of naltrexone, a well-known opioid receptor antagonist. Naltrexone is primarily used in the treatment of opioid and alcohol dependence by blocking the euphoric effects of these substances. This compound is a modified form of naltrexone, where the hydroxyl group at the third position is acetylated, potentially altering its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naltrexone 3-acetate typically involves the acetylation of naltrexone. One common method is to react naltrexone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Naltrexone 3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can convert this compound back to naltrexone.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halides or alkylating agents.
Major Products
The major products formed from these reactions include naltrexone, this compound N-oxide, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Naltrexone 3-acetate has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studies on this compound help understand the metabolism and pharmacokinetics of naltrexone derivatives.
Medicine: Research focuses on its potential use in treating opioid and alcohol dependence, similar to naltrexone.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Naltrexone 3-acetate exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. By blocking these receptors, it prevents the euphoric effects of opioids and reduces cravings. The acetylation at the third position may influence its binding affinity and duration of action, potentially offering advantages over naltrexone.
Comparison with Similar Compounds
Similar Compounds
Naltrexone: The parent compound, used for opioid and alcohol dependence.
Naloxone: Another opioid antagonist, used primarily for opioid overdose.
Buprenorphine: A partial opioid agonist used in opioid dependence treatment.
Uniqueness
Naltrexone 3-acetate is unique due to its acetylated structure, which may offer different pharmacokinetic properties compared to naltrexone. This modification could potentially result in a longer duration of action or altered metabolic pathways, making it a subject of interest in pharmaceutical research.
Properties
CAS No. |
111129-14-7 |
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Molecular Formula |
C22H25NO5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |
InChI |
InChI=1S/C22H25NO5/c1-12(24)27-16-5-4-14-10-17-22(26)7-6-15(25)20-21(22,18(14)19(16)28-20)8-9-23(17)11-13-2-3-13/h4-5,13,17,20,26H,2-3,6-11H2,1H3/t17-,20+,21+,22-/m1/s1 |
InChI Key |
JLTNSYNVGULOOS-KDXIVRHGSA-N |
Isomeric SMILES |
CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1 |
Canonical SMILES |
CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |
Origin of Product |
United States |
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